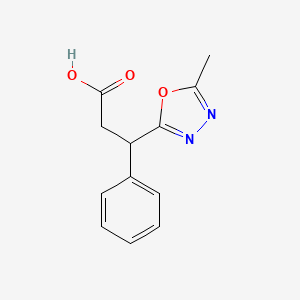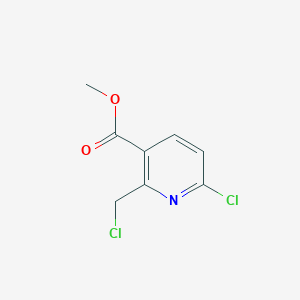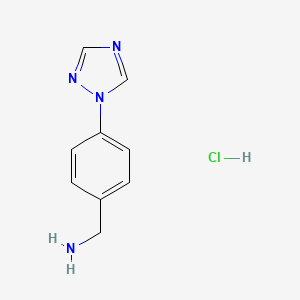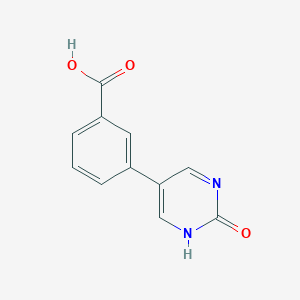
2-(4-Methoxyphenyl)nicotinic acid
Übersicht
Beschreibung
“2-(4-Methoxyphenyl)nicotinic acid” is a chemical compound with the molecular formula C13H11NO3 . It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a methoxyphenyl group attached to the 2-position of the nicotinic acid molecule . The molecular weight of this compound is 229.23 g/mol .Physical And Chemical Properties Analysis
“this compound” is a chemical compound with the molecular formula C13H11NO3 . The molecular weight of this compound is 229.23 g/mol .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Analgesic Activities
A study by Navidpour et al. (2014) synthesized derivatives of 2-(4-Methoxyphenyl)nicotinic acid and evaluated their anti-inflammatory and analgesic activities. The compounds displayed moderate-to-excellent activity in this regard, with some showing potent anti-inflammatory effects comparable to reference drugs (Navidpour, Shafaroodi, Saeedi-Motahar, & Shafiee, 2014).
Role in Lipid-Lowering and Anti-Lipolytic Effects
Tunaru et al. (2003) discovered that the receptors PUMA-G and HM74, which are highly expressed in adipose tissue, are activated by nicotinic acid, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels and an anti-lipolytic effect. This finding is significant for understanding the lipid-lowering properties of nicotinic acid derivatives (Tunaru, Kero, Schaub, Wufka, Blaukat, Pfeffer, & Offermanns, 2003).
Herbicidal Activity
Yu et al. (2021) conducted a study focusing on the herbicidal potential of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. This research demonstrated the potential for developing new herbicides based on nicotinic acid derivatives, with some compounds showing significant herbicidal activity against certain weeds (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).
Receptor Identification for Drug Development
Wise et al. (2003) identified G-protein-coupled receptor HM74 as a low-affinity receptor for nicotinic acid, and HM74A as a high-affinity receptor. This discovery is crucial for the development of improved drugs for treating dyslipidemia (Wise, Foord, Fraser, Barnes, Elshourbagy, Eilert, Ignar, Murdock, Steplewski, Green, Brown, Dowell, Szekeres, Hassall, Marshall, Wilson, & Pike, 2003).
Role in Atherosclerosis Prevention
Lukasova et al. (2011) found that nicotinic acid inhibits the progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. The study suggests that GPR109A mediates the anti-inflammatory effects of nicotinic acid, which can be useful for treating atherosclerosis and other diseases (Lukasova, Malaval, Gille, Kero, & Offermanns, 2011).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s worth noting that nicotinic acid derivatives have been found to exhibit significant anti-proliferative properties . They are often found as a valuable structural motif in a wide range of pharmaceutically active compounds .
Mode of Action
For instance, nicotine, a well-known nicotinic acid derivative, dramatically stimulates neurons and ultimately blocks synaptic transmission by acting as the prototypical agonist at nicotinic cholinergic receptors .
Biochemical Pathways
For instance, nicotine metabolism in bacteria involves three pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) .
Pharmacokinetics
It’s known that the body’s ability to metabolize nicotine and the disposition of nicotine in the brain are important determinants of its exposure .
Result of Action
It’s known that 5-amino-nicotinic acid derivatives have been synthesized successfully and assessed for their action against α-amylase and α-glucosidase .
Action Environment
It’s known that the metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology .
Biochemische Analyse
Biochemical Properties
2-(4-Methoxyphenyl)nicotinic acid, like other nicotinic acid derivatives, plays a role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Nicotinic acid and its derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is likely involved in metabolic pathways related to nicotinic acid and its derivatives It may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels
Transport and Distribution
It may interact with transporters or binding proteins and could potentially affect its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-10-6-4-9(5-7-10)12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJJGJJNZDKBSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680760 | |
| Record name | 2-(4-Methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1225539-80-9 | |
| Record name | 2-(4-Methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,6-dichloro-N'-[6-(trifluoromethyl)pyridine-3-carbonyl]benzohydrazide](/img/structure/B3059659.png)
![N'-[2,6-bis(trifluoromethyl)pyridine-4-carbonyl]benzohydrazide](/img/structure/B3059660.png)

![methyl 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B3059662.png)
![N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide](/img/structure/B3059663.png)





